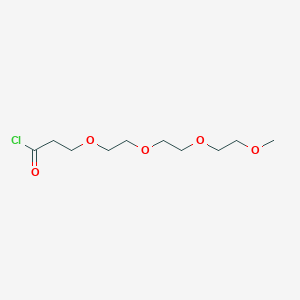
2,5,8,11-Tetraoxatetradecan-14-oyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxatetradecan-14-oyl chloride is a chemical compound with the molecular formula C10H19ClO5. It is known for its unique structure, which includes multiple ether linkages and a terminal acyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride can be synthesized from 2,5,8,11-tetraoxatetradecan-14-oic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using thionyl chloride (SOCl2) as the reagent. The reaction is typically carried out in an inert solvent such as methylene chloride (CH2Cl2) at low temperatures (0 to 5°C) to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions
Amines: React with this compound to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: React to form esters. The reaction is often catalyzed by a base like pyridine.
Thiols: React to form thioesters. The reaction conditions are similar to those used for alcohols.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science.
Scientific Research Applications
2,5,8,11-Tetraoxatetradecan-14-oyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tetraoxatetradecanoyl group into molecules. It is also used in the preparation of polymers and other advanced materials.
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The acyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatetradecan-14-oic acid: The precursor to 2,5,8,11-Tetraoxatetradecan-14-oyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
2,5,8,11-Tetraoxatetradecan-14-ol: An alcohol derivative with a hydroxyl group instead of an acyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable covalent bonds with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable tool in the modification of biomolecules for research and industrial applications .
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO5/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAPNJROIALSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
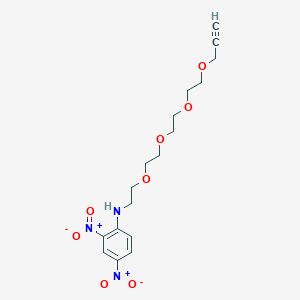
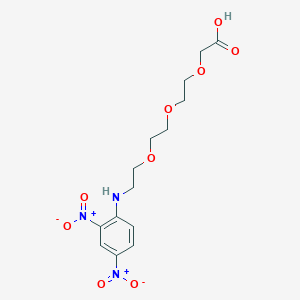
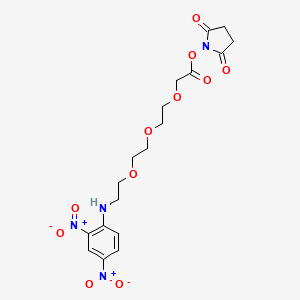
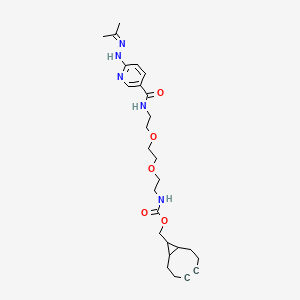
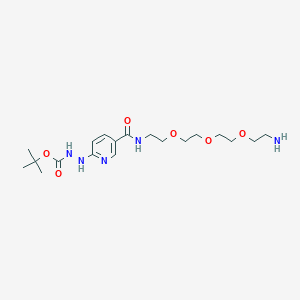
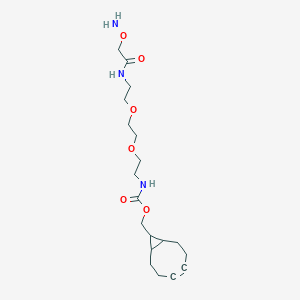
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
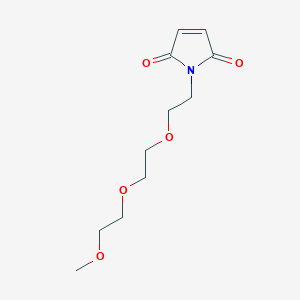

![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
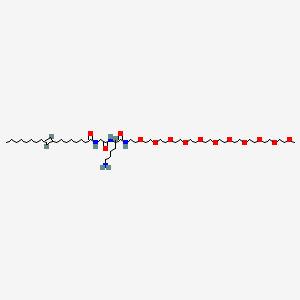
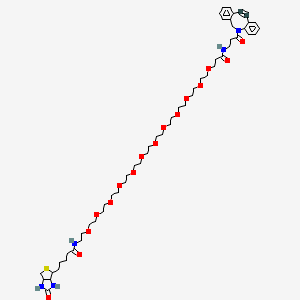
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
